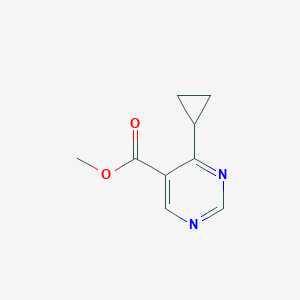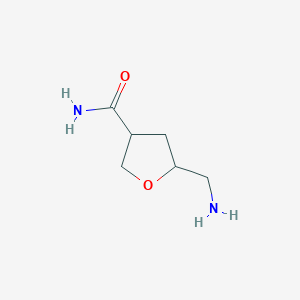
5-(Aminomethyl)oxolane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)oxolane-3-carboxamide is a chemical compound with the molecular formula C₆H₁₂N₂O₂ It is a derivative of oxolane, featuring an aminomethyl group at the 5-position and a carboxamide group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)oxolane-3-carboxamide typically involves the amidation of a carboxylic acid substrate. One common method is the catalytic amidation of oxolane-3-carboxylic acid with an aminomethyl group. This reaction can be catalyzed using various reagents, such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET), which facilitates the formation of the amide bond in good to excellent yields (72–95%) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of catalytic amidation and the use of efficient catalysts like TriTFET can be applied to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aminomethyl group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the aminomethyl group under basic conditions.
Major Products
Oxidation: Oxo derivatives of this compound.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted oxolane derivatives with various functional groups.
Applications De Recherche Scientifique
5-(Aminomethyl)oxolane-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)oxolane-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Aminomethyl)oxolane-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.
5-(Aminomethyl)oxolane-4-carboxamide: Similar structure but with the carboxamide group at the 4-position.
Uniqueness
5-(Aminomethyl)oxolane-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxamide group at the 3-position may confer distinct properties compared to its isomers.
Propriétés
Formule moléculaire |
C6H12N2O2 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
5-(aminomethyl)oxolane-3-carboxamide |
InChI |
InChI=1S/C6H12N2O2/c7-2-5-1-4(3-10-5)6(8)9/h4-5H,1-3,7H2,(H2,8,9) |
Clé InChI |
GSHYJEADIAKEGH-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC1CN)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


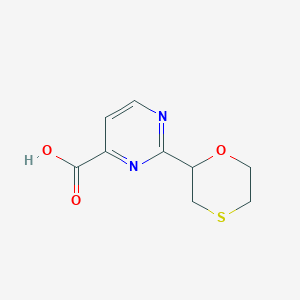
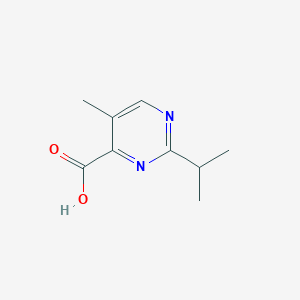
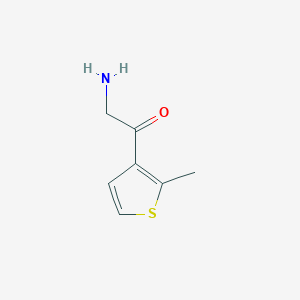
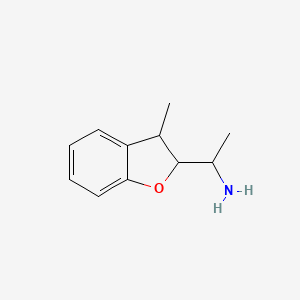
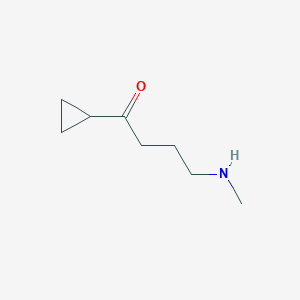
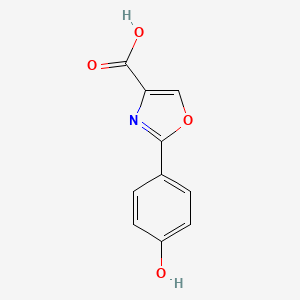
![3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione](/img/structure/B13159357.png)
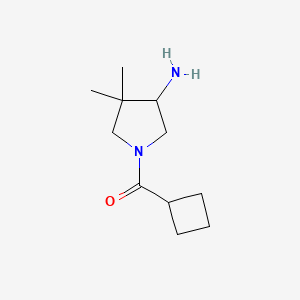
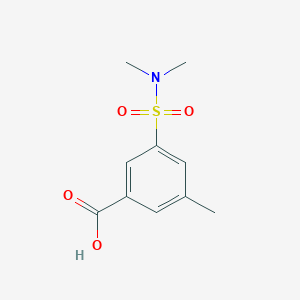

![tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate](/img/structure/B13159389.png)
![1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyl-propan-1-ol](/img/structure/B13159390.png)
